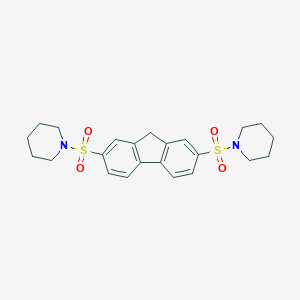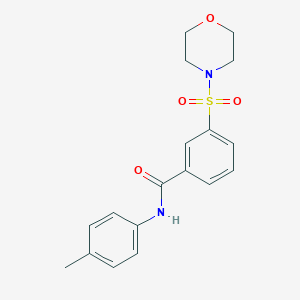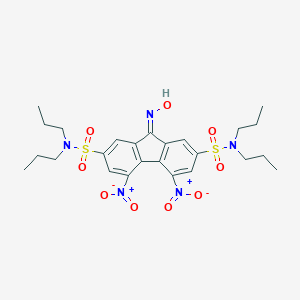
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a fluorene-based molecule that contains two piperidine groups and two sulfonyl groups. It has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is not fully understood. However, studies have shown that this compound can interact with DNA and inhibit the activity of certain enzymes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene can induce cell death in cancer cells and inhibit the growth of certain bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also a versatile building block for the synthesis of organic semiconductors. However, one limitation of using this compound is its potential toxicity, which requires caution when handling and using it in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene. One area of research is the development of new synthetic methods for this compound. Other future directions include studying its potential applications in the field of organic electronics, as well as further exploring its antitumor and antimicrobial activity. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene involves the reaction of 9H-fluorene with piperidine and sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained after purification using column chromatography. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions and the use of microwave irradiation.
Wissenschaftliche Forschungsanwendungen
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antitumor and antimicrobial activity. It has also been studied for its potential as a fluorescent probe for detecting metal ions and as a building block for the synthesis of organic semiconductors.
Eigenschaften
IUPAC Name |
1-[(7-piperidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S2/c26-30(27,24-11-3-1-4-12-24)20-7-9-22-18(16-20)15-19-17-21(8-10-23(19)22)31(28,29)25-13-5-2-6-14-25/h7-10,16-17H,1-6,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKCTLNZPEWEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dihydro-7H,12H-4b,11b-diazabenzo[e]aceanthrylene-7,12-dione](/img/structure/B412340.png)
![N-{4-[(2-{4-[2-({5-[(anilinocarbonyl)amino]-1,2,3-thiadiazol-4-yl}carbonyl)carbohydrazonoyl]benzylidene}hydrazino)carbonyl]-1,2,3-thiadiazol-5-yl}-N'-phenylurea](/img/structure/B412341.png)
![4-(2-Nitrophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]decane-3,5,10-trione](/img/structure/B412344.png)
![1-Phenyl-N,N'-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide](/img/structure/B412346.png)
![N-{2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl}octadecanamide](/img/structure/B412347.png)
![Ethyl 8,10-dimethyl-2,6-bis(2-nitrophenyl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B412349.png)
![Ethyl 4,10-bis(4-methoxyphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B412350.png)
![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412354.png)
![ethyl (E)-2-diethoxyphosphinothioylsulfanyl-3-[4-[[(E)-3-diethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobut-2-en-2-yl]amino]anilino]but-2-enoate](/img/structure/B412355.png)
![(2E,5Z)-2-[3-(3-bromoanilino)-5-oxo-1-phenylpyrazol-4-ylidene]-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412357.png)
![3'-benzyl-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2'-thioxo-2,5'-bis(4-oxo-1,3-thiazolidin-2-ylidene)](/img/structure/B412358.png)

